Di-1-adamantylphosphine

Catalog No.
S729223
CAS No.
131211-27-3
M.F
C20H31P
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-1-adamantylphosphine

CAS Number

131211-27-3

Product Name

Di-1-adamantylphosphine

IUPAC Name

bis(1-adamantyl)phosphane

Molecular Formula

C20H31P

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2

InChI Key

RRRZOLBZYZWQBZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5

The exact mass of the compound Di-1-adamantylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-1-adamantylphosphine (CAS 131211-27-3) is a secondary phosphine ligand ((Ad)2PH) distinguished by its two exceptionally bulky tricyclic adamantyl groups attached to the phosphorus atom. This structure imparts significant steric hindrance and strong electron-donating characteristics, properties essential for stabilizing metal centers and promoting high activity in cross-coupling catalysis. It is widely employed as a ligand in palladium-catalyzed reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck couplings, where the selection of a robust, sterically-defined ligand is critical for achieving high yields and reaction efficiency.

Substituting Di-1-adamantylphosphine with other bulky phosphines like Di-tert-butylphosphine ((t-Bu)2PH) or Dicyclohexylphosphine (Cy2PH) based on apparent structural similarity can lead to significant failures in catalytic performance. The rigid, cage-like structure of the adamantyl group provides a unique and well-defined steric environment that differs fundamentally from the more flexible cyclohexyl or the smaller tert-butyl groups. This specific steric profile directly impacts the stability of catalytically active species and the rates of oxidative addition and reductive elimination, which are key steps in cross-coupling cycles. Consequently, seemingly minor changes in the ligand's alkyl substituents can result in dramatically lower yields, slower reaction times, or complete catalyst deactivation, making direct substitution a high-risk procurement strategy.

Enhanced Electron-Donating Ability Compared to Di-tert-butyl Analog for Stronger Metal-Ligand Binding

In a comparative study using nickel model complexes to evaluate electronic properties, the phosphinous acid form of Di-1-adamantylphosphine (Ad2(HO)P) demonstrated superior electron-donating ability compared to its Di-tert-butyl (tBu2(HO)P) counterpart. The Tolman Electronic Parameter (TEP), a measure of electron-donating strength, was 2061 cm-1 for the adamantyl ligand versus 2064 cm-1 for the tert-butyl ligand, with lower values indicating stronger donation. This enhanced electron-richness can lead to more stable metal-catalyst complexes, a critical factor for catalyst longevity and performance.

Evidence DimensionTolman Electronic Parameter (TEP) via Ni(CO)3 complex IR stretching (νCO)
Target Compound Data2061 cm-1 (for Ad2(HO)P)
Comparator Or BaselineDi-tert-butylphosphinous acid (tBu2(HO)P): 2064 cm-1
Quantified Difference3 cm-1 lower (indicating stronger electron donation)
ConditionsExtrapolated from R2(HO)P → Ni(CO)3 model complexes.

Stronger electron donation can increase catalyst stability and activity, potentially allowing for lower catalyst loadings and more efficient reactions in procurement-relevant processes.

Precursor for Highly Active Catalysts in Challenging Mizoroki-Heck Couplings

Di-1-adamantylphosphine serves as a direct precursor for synthesizing advanced, tertiary phosphine ligands for demanding catalytic applications. For instance, a derivative, 8-(di(1-adamantyl)phosphino)isoquinoline (iQAdPhos), when used with Pd(OAc)2, demonstrated high efficiency in the Mizoroki-Heck coupling of bromobenzene and styrene. This system achieved an 89% yield and a Turnover Frequency (TOF) of 29.6 h-1 with just 0.5 mol% catalyst loading. Furthermore, on a larger 5 mmol scale, the catalyst loading was reduced to 0.1 mol%, delivering an 85% yield and a significantly higher TOF of 141.9 h-1, showcasing excellent process efficiency.

Evidence DimensionTurnover Frequency (TOF) in Mizoroki-Heck Coupling
Target Compound DataTOF = 141.9 h-1 (as precursor to iQAdPhos ligand at 0.1 mol% loading)
Comparator Or BaselineA related PPh2-based system, [P(Ph2)(1-naphthyl)Pd(OAc)]2, showed a TOF of 61 h-1 at 1 mol% loading for a similar reaction.
Quantified Difference>2x higher TOF at 1/10th the catalyst loading compared to a PPh2-based system.
ConditionsCoupling of bromobenzene and styrene at 130 °C in DMA.

This demonstrates the compound's value as a building block for next-generation catalysts that enable lower catalyst consumption and higher throughput, directly impacting production costs.

Enables Formation of Sterically Saturated Metal Centers for Enhanced Stability

The extreme steric bulk of the two adamantyl groups forces specific coordination geometries and creates a highly congested environment around the metal center. In a palladium(II) complex formed from the related phosphinous acid, the Pd-P bond lengths were among the longest reported, measuring 2.3483(5) Å. This significant steric repulsion between adjacent adamantyl groups is a key feature, as it can prevent undesirable side reactions like catalyst dimerization or decomposition, which are common failure modes for less bulky phosphine systems. This inherent stability makes it a reliable choice for developing robust catalytic processes.

Evidence DimensionPd(II)-P Bond Length in a Dichloro-bis(phosphine) Complex
Target Compound Data2.3483(5) Å (POPd-Ad)
Comparator Or BaselineAverage Pd(II)–P(OH)R2 bond distance: 2.2498 Å
Quantified Difference~4.4% longer than average
ConditionsSingle-crystal X-ray diffraction of [PdCl2(Ad2P-OH)2].

The pronounced steric bulk provides a structural basis for enhanced catalyst stability, which is a primary concern for process scalability, reproducibility, and overall manufacturing cost-effectiveness.

Development of High-Turnover Palladium Catalysts for Suzuki and Heck Reactions

As a direct precursor, this compound is ideal for synthesizing advanced ligands (e.g., DalPhos or Buchwald-type ligands) intended for cross-coupling reactions where catalyst efficiency is paramount. Its use is justified when the goal is to minimize catalyst loading (e.g., to 0.1 mol%) and maximize turnover frequency, especially in large-scale synthesis where metal contamination and cost are critical procurement factors.

Catalytic Systems Requiring High Thermal and Air Stability

The inherent robustness derived from the adamantyl groups makes this ligand and its derivatives suitable for reactions run at elevated temperatures or those requiring extended reaction times. The steric shielding provided by the adamantyl cages helps protect the active metal center from decomposition pathways that plague less hindered phosphines, ensuring more consistent performance in demanding process conditions.

Coupling of Sterically Hindered or Electronically Deactivated Substrates

The combination of significant steric bulk and strong electron-donating ability makes catalysts derived from Di-1-adamantylphosphine highly effective for challenging substrates. This includes the coupling of unreactive aryl chlorides in Suzuki reactions or sterically demanding partners in Buchwald-Hartwig aminations, where common ligands like PPh3 or even PCy3 may fail to provide adequate yields.

XLogP3

5.3

Exact Mass

302.216337987 Da

Monoisotopic Mass

302.216337987 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Diadamantylphosphine

Dates

Last modified: 08-15-2023

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